Subtype Selectivity: ARC 239 dihydrochloride Exhibits 200-Fold α2B/α2A Preference, Distinct from Broad-Spectrum Antagonists
In radioligand binding assays using CHO cell membranes expressing human recombinant α2-adrenoceptor subtypes, ARC 239 dihydrochloride demonstrates a pKi of 8.4 at α2B, 7.08 at α2C, and 5.6 at α2A, yielding an α2B/α2A selectivity ratio of approximately 200:1 [1]. In contrast, the non-selective antagonist yohimbine shows pKi values of 8.7 at α2B and 8.2 at α2A (ratio ~3:1) [2], while idazoxan exhibits pKi of 7.71 at α2B and 8.82 at α2A (ratio ~0.1:1, favoring α2A) [3]. Rauwolscine, another comparator, displays high affinity for all subtypes with Ki values of 0.37 nM (α2B), 0.13 nM (α2C), and 3.5 nM (α2A), showing only ~9-fold α2B/α2A selectivity . This quantitative divergence underscores ARC 239's unique utility for isolating α2B-mediated responses.
| Evidence Dimension | α2B/α2A Adrenoceptor Subtype Selectivity (fold-difference) |
|---|---|
| Target Compound Data | pKi α2B = 8.4; pKi α2A = 5.6; Selectivity Ratio ≈ 200:1 (α2B/α2A) |
| Comparator Or Baseline | Yohimbine: pKi α2B = 8.7, α2A = 8.2, ratio ≈ 3:1; Idazoxan: pKi α2B = 7.71, α2A = 8.82, ratio ≈ 0.1:1; Rauwolscine: Ki α2B = 0.37 nM, α2A = 3.5 nM, ratio ≈ 9:1 |
| Quantified Difference | ARC 239's α2B/α2A selectivity ratio is ~67-fold greater than yohimbine, ~2000-fold greater than idazoxan, and ~22-fold greater than rauwolscine. |
| Conditions | Radioligand binding assays on CHO cell membranes expressing human recombinant α2-adrenoceptor subtypes; [³H]rauwolscine or [³H]yohimbine displacement. |
Why This Matters
Procurement of ARC 239 dihydrochloride is essential for experiments requiring selective blockade of α2B-adrenoceptors without confounding α2A-mediated effects, a requirement not met by commonly used generic α2-antagonists.
- [1] InvivoChem. ARC-239 dihydrochloride. Product Datasheet. Accessed April 2026. View Source
- [2] Millan MJ, Newman-Tancredi A, Audinot V, et al. Agonist and antagonist actions of yohimbine as compared to fluparoxan at α2-adrenergic receptors (AR)s, serotonin (5-HT)1A, 5-HT1B, 5-HT1D and dopamine D2 and D3 receptors. Synapse. 2000 Feb;35(2):79-95. PMID: 10611634. View Source
- [3] ZINC15 Database. Idazoxan (ZINC000000900630) Activity Data. Accessed April 2026. View Source
